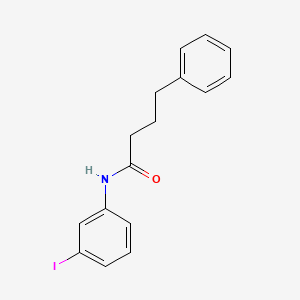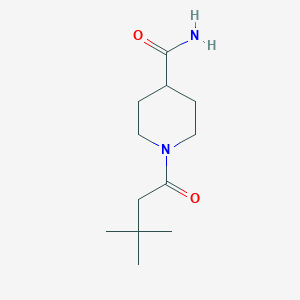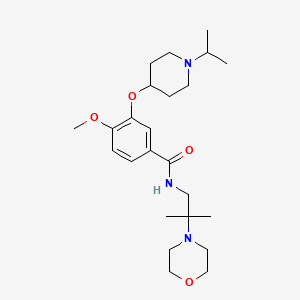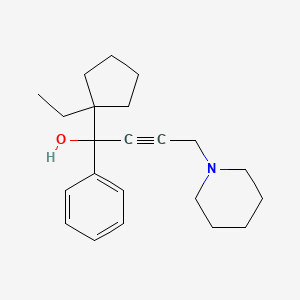
ethyl 2-(4-amino-3-nitrobenzoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a benzoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3-nitrobenzoyl)benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The final step involves the acylation of the amino group with 4-nitrobenzoyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 2-(4-amino-3-aminobenzoyl)benzoate.
Substitution: Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate.
Oxidation: Ethyl 2-(4-nitroso-3-nitrobenzoyl)benzoate.
科学的研究の応用
Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions due to its functional groups.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of ethyl 2-(4-amino-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor functions.
類似化合物との比較
Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methyl-3-nitrobenzoyl)benzoate: Similar structure but with a methyl group instead of an amino group.
Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Contains a chloro group instead of an amino group.
Ethyl 2-(4-nitrobenzoyl)benzoate: Lacks the amino group.
The uniqueness of this compound lies in the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity.
特性
IUPAC Name |
ethyl 2-(4-amino-3-nitrobenzoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)18(21)22/h3-9H,2,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLGEWPKUWAHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B5093956.png)
![(2-chloro-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B5093966.png)
![N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide](/img/structure/B5093969.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5093972.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(2-methyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5093980.png)
![ethyl 2-[(5E)-5-[(4-methoxy-2-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5093987.png)

![2-[5-(2-Methylphenoxy)pentylamino]ethanol](/img/structure/B5094004.png)
![4-(3-{[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B5094017.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-3-(2-furyl)-2-propen-1-yl]piperidine](/img/structure/B5094030.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide](/img/structure/B5094039.png)

